Doxepin M(N-oxide)

Stereoselective metabolism Geometric isomerism Chiral analysis

Distinguish pharmacologically active (Z)-doxepin N-oxide from the inactive (E)-isomer in biological matrices. Mixed-isomer standards (CAS 22684-91-9) cause peak misassignment. This geometrically pure Z-isomer is the authentic reference for: - Validated stereoselective LC-MS/MS metabolite quantification - ANDA impurity profiling per ICH Q3A (0.10% identification threshold) - Forensic GC-MS library matching (Maurer-Pfleger-Weber) - Photodegradation pathway confirmation (m/z 312.3)

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 131523-92-7
Cat. No. B12753995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxepin M(N-oxide)
CAS131523-92-7
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]
InChIInChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
InChIKeyQJCSDPQQGVJGQY-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxepin M(N-oxide): Z-Isomer Metabolite Standard


Doxepin M(N-oxide) (CAS 131523-92-7) is the geometrically pure (Z)-isomer of doxepin N-oxide, a tertiary amine N-oxide metabolite of the tricyclic antidepressant doxepin [1]. Its IUPAC name, (3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide, defines the cis configuration at the exocyclic double bond, which is critical because doxepin is formulated as an 85:15 E:Z mixture where the Z-isomer is the more pharmacologically active form [2]. While the parent drug's primary active metabolite is N-desmethyldoxepin (nordoxepin), doxepin N-oxide is formed via CYP-mediated N-oxidation and also arises as a photodegradation product [3][4]. This compound serves as a stereochemically defined reference standard for impurity profiling, forced degradation studies, and stereoselective analytical method development in pharmaceutical quality control and forensic toxicology.

1 Stereoselective method development: Z-isomer reference for isomer-specific HPLC or LC-MS/MS quantification of doxepin N-oxide metabolites in research matrices.
2 Impurity profiling & forced degradation: Authentic marker for N-oxide photodegradation pathway; supports ICH Q1B photostability characterization.
3 Forensic toxicology reference: Catalogued GC-MS library entry enables systematic toxicological screening and isomer differentiation.

Why Z-Isomer Specificity Matters vs. Mixed-Isomer Standards


The doxepin molecular framework exhibits geometric isomerism at the exocyclic double bond, producing distinct (Z)- and (E)-configurations with divergent pharmacological and analytical properties. Doxepin is clinically administered as an 85:15 E:Z mixture, yet the Z-isomer is the more active antidepressant form [1]. Critically, (Z)- and (E)-doxepin N-oxide are separately identified as distinct urinary metabolites in patients, and stereoselective HPLC is required to resolve them [2]. A mixed-isomer N-oxide standard (CAS 22684-91-9) cannot provide the isomer-specific retention time, mass spectral fragmentation pattern, or calibration linearity needed for validated stereoselective methods. Furthermore, no Z/E interconversion occurs after administration of pure isomers in vivo or in human liver homogenates [1], meaning that only an isomerically pure Z-standard can serve as an authentic reference for quantifying the Z-N-oxide metabolite without cross-interference from the E-form. Procurement of the incorrect isomer or an undefined mixture introduces unquantifiable systematic error into any stereospecific analytical workflow.

Target standard
Doxepin M(N-oxide) Z-isomer (CAS 131523-92-7)
Common substitute
Mixed-isomer doxepin N-oxide (CAS 22684-91-9) or undefined E:Z mixture
Risk 1
Mixed-isomer standards cannot establish isomer-specific retention times or mass transitions; peak assignment for (Z)- vs. (E)-N-oxide may remain ambiguous.
Risk 2
Z/E interconversion does not occur in vivo, so quantification of the Z-isomer requires a pure Z reference to avoid systematic cross-interference from the E-form.
Risk 3
Regulatory documentation for impurity methods typically expects isomer-defined reference standards; a mixed-isomer standard may not meet specificity requirements for ANDA submissions.

Key Evidence for Doxepin M(N-oxide) Differentiation


Z-Isomer Purity vs. E:Z Mixture

Doxepin M(N-oxide) (CAS 131523-92-7) is the geometrically pure (Z)-isomer, whereas the parent drug doxepin and the alternative mixed-isomer N-oxide standard (CAS 22684-91-9) are both E:Z mixtures. Commercial doxepin contains geometric isomers in the fixed proportion Z:E = 15:85, and this ratio is maintained in patient plasma after oral dosing [1]. The pure Z-isomer of doxepin is pharmacologically more active than the E-isomer as an antidepressant [2]. For the N-oxide metabolites specifically, both (Z)- and (E)-doxepin N-oxide are independently identified and must be resolved by stereoselective HPLC [3]. No Z/E interconversion occurs in vivo or in human liver homogenates [1], confirming that the isomeric forms are metabolically stable and require separate reference standards for accurate quantification.

Z-Isomer Purity vs. E:Z Mixture
Head-to-head
100% (Z)-isomer vs. E:Z mixture (Z:E ≈ 15:85)
Enables unambiguous isomer-specific HPLC peak identification without E-form interference.
No Z/E interconversion in vivo; stereochemical stability confirmed.
Stereoselective metabolism Geometric isomerism Chiral analysis

Metabolic Fate: Minor N-Oxide vs. Major Nordoxepin

Doxepin N-oxide is a quantitatively minor urinary metabolite compared to the primary active metabolite N-desmethyldoxepin (nordoxepin). Following oral administration, doxepin undergoes extensive first-pass metabolism (55–87% of the dose) primarily via N-demethylation to nordoxepin, with N-oxidation representing a secondary pathway [1][2]. The FDA prescribing information identifies nordoxepin as the primary metabolite and does not attribute pharmacological activity to the N-oxide [1]. In the Cunninghamella elegans microbial biotransformation model, after 96 h incubation, 28% of doxepin was metabolized to 16 metabolites, with hydroxylated and N-desmethyl species as the major products; N-oxide formation was among the minor pathways [3].

Metabolic Fate: Minor N-oxide vs. Major Nordoxepin
Cross-study
Minor urinary metabolite; N-oxidation secondary to N-demethylation (first-pass 55–87% to nordoxepin).
N-oxide standard supports comprehensive metabolic profiling, not primary active-drug monitoring.
Nordoxepin identified as primary active metabolite in prescribing information.
Drug metabolism Pharmacokinetics Metabolite profiling

Photodegradation Marker Signature

Doxepin N-oxide is a confirmed photodegradation product of doxepin hydrochloride upon ultraviolet (UV-A) irradiation. In a controlled photostability study, 0.1% aqueous doxepin hydrochloride solutions were irradiated with a 20W UV-A lamp at 25°C for 4 hours, yielding eight separable degradation products [1]. The doxepin N-oxide product (designated D254E) was identified by thin-layer chromatography (Rf value = 0.10) and confirmed by mass spectrometry with m/z 312.3 [1]. In comparison, the hydroxylated photoproduct (OH-doxepine, D254D) exhibited m/z 298.2 [1]. This m/z signature provides a specific mass spectrometric handle for identifying the N-oxide in degradation mixtures, distinguishable from the hydroxylated product by a mass difference of 14.1 Da.

Photodegradation Marker Signature
Head-to-head
m/z 312.3 (N-oxide) vs. 298.2 (OH-doxepine); Rf 0.10 vs. 0.19 on HPTLC.
Specific mass and chromatographic signature differentiates N-oxide from hydroxylation pathway in photostability studies.
UV-A 4 h irradiation; silica gel GF254, ethyl acetate/acetone/ammonia.
Photostability testing Forced degradation Mass spectrometry

Physicochemical Profile vs. Parent Doxepin

The N-oxide functional group imparts distinct physicochemical properties compared to the parent tertiary amine. Doxepin N-oxide (CAS 22684-91-9, mixture of Z/E isomers) has a predicted pKa of 4.69 ± 0.40, reflecting the weakly basic character of the amine oxide . In contrast, parent doxepin (CAS 1668-19-5, pKa ~9.0) is a stronger base due to the tertiary amine [1]. The calculated LogP for doxepin N-oxide is 3.7 , while parent doxepin has LogP approximately 4.29 [1], indicating slightly reduced lipophilicity upon N-oxidation. The melting point of doxepin N-oxide is 79–82°C , and the compound is slightly soluble in chloroform, dichloromethane, DMSO, and methanol . Storage at -20°C is recommended . These data are for the mixed-isomer form; stereochemically pure Z-isomer (131523-92-7) may exhibit subtle differences in melting behavior and solubility that are relevant to analytical standard preparation.

Physicochemical Profile vs. Parent Doxepin
Cross-study
pKa 4.69 (N-oxide) vs. 9.0 (parent); LogP 3.7 vs. 4.29; m.p. 79–82°C (mixed-isomer).
Lower pKa and LogP shift RP-HPLC retention; affects extraction recovery and storage handling.
Predicted pKa; mixed-isomer values; Z-isomer solubility may differ subtly.
Physicochemical characterization Pre-formulation Reference standard handling

Regulatory Utility as an Impurity Reference Standard

Doxepin N-oxide is listed among the established impurity reference standards for doxepin active pharmaceutical ingredient (API) quality control, alongside N-desmethyldoxepin, E/Z isomeric impurities, and oxidative degradation products . The impurity profile for doxepin API typically includes substances derived from N-demethylation, N-oxidation, oxidative ring modifications, and geometric isomerization . Typical quality control specifications control individual unspecified related impurities to low parts-per-thousand or parts-per-ten-thousand levels . Doxepin N-oxide reference standards are supplied with Certificates of Analysis including HPLC purity, NMR, and MS characterization data, and are used for analytical method development, method validation (AMV), and quality control applications supporting Abbreviated New Drug Applications (ANDAs) [1].

Regulatory Utility as Impurity Standard
Specification review
Recognized process/degradation impurity for doxepin API; typical individual unspecified impurity limit ≤0.10%.
Isomer-defined standard supports ANDA method validation and QC batch release per ICH Q3A.
CoA includes HPLC purity, NMR, MS characterization.
Pharmaceutical quality control Impurity profiling ANDA submission

Key Procurement and Application Scenarios


Stereoselective LC-MS/MS Bioanalytical Method Development

When developing a validated stereoselective HPLC or LC-MS/MS method to separately quantify (Z)- and (E)-doxepin N-oxide in human plasma or urine, the pure Z-isomer standard (CAS 131523-92-7) is required to establish isomer-specific retention time, mass transition, and calibration linearity without cross-interference from the E-isomer. As demonstrated by Shu et al., (Z)- and (E)-doxepin N-oxide are distinct urinary metabolites that must be chromatographically resolved [1]. Using a mixed-isomer standard (CAS 22684-91-9) introduces ambiguity in peak assignment and precludes accurate isomer-specific quantification. This scenario applies to clinical pharmacology studies, therapeutic drug monitoring research, and forensic toxicology laboratories [1].

Photostability Forced Degradation Studies per ICH Q1B

In photostability forced degradation studies of doxepin hydrochloride drug substance and finished product, doxepin N-oxide is a confirmable photodegradation product with a characteristic m/z 312.3 mass spectrometric signature and Rf 0.10 on HPTLC [2]. The Z-isomer standard provides an authentic reference for identifying this specific degradation pathway, distinguishing N-oxide formation from the competing hydroxylation pathway (m/z 298.2) [2]. This is essential for establishing the degradation profile and setting appropriate specification limits in regulatory submissions.

GMP-Compliant Impurity Standard for ANDA/QC Release Testing

For generic pharmaceutical manufacturers preparing ANDA submissions for doxepin hydrochloride, the N-oxide impurity reference standard is required for HPLC impurity method validation, system suitability testing, and batch release analysis . The impurity profile of doxepin API includes N-oxide among the N-oxidation-derived related substances, and ICH Q3A requires identification and control of impurities at levels exceeding the identification threshold (typically 0.10% for a maximum daily dose of ≤2 g/day) . An isomerically defined Z-standard ensures that the chromatographic method can distinguish the N-oxide peak from co-eluting isomeric or hydroxylated impurities, which is critical for accurate quantification at low parts-per-thousand levels .

GC-MS Library Entry for Forensic Toxicology Screening

Doxepin M(N-oxide) is included in the Maurer-Meyer-Pfleger-Weber GC-MS Library of Drugs, Poisons, and Their Metabolites, a definitive reference database for forensic toxicology screening [3]. The compound's mass spectrum, retention index, and derivatization behavior are cataloged, enabling clinical and forensic laboratories to identify doxepin N-oxide in urine or blood samples during systematic toxicological analysis. This application is particularly relevant when investigating doxepin overdose cases where the presence of the N-oxide metabolite can help differentiate acute from chronic exposure or identify the metabolic phenotype of the individual [3].

Application
Selection Property
Validation Focus
Stereoselective LC-MS/MS bioanalytical method development
Isomer-specific retention time and mass transition for (Z)-N-oxide
Chromatographic resolution of (Z)- and (E)-N-oxide in human plasma research matrices; cross-interference assessment
Photostability forced degradation studies (ICH Q1B)
Authentic N-oxide photodegradation marker (m/z 312.3, Rf 0.10)
Differentiation from hydroxylation degradation pathway; degradation profile documentation
GMP impurity standard for ANDA/QC release testing
Isomerically defined N-oxide reference with full analytical documentation
HPLC specificity at low impurity levels (≤0.10%); method validation for regulatory submission
GC-MS library entry for forensic toxicology screening
Catalogued mass spectrum, retention index, and derivatization behavior
Systematic toxicological analysis in forensic research matrices; metabolic phenotype differentiation
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